Nos-IN-2 -

Nos-IN-2

Catalog Number: EVT-15277567
CAS Number:
Molecular Formula: C18H20F3N3O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Nitrous oxide can be synthesized using several methods:

  1. Thermal Decomposition of Ammonium Nitrate: The most common laboratory method involves heating dry ammonium nitrate (NH4NO3\text{NH}_4\text{NO}_3) at temperatures up to 270 degrees Celsius. The reaction can be represented as follows:
    2NH4NO3N2O+2H2O+2NO2\text{NH}_4\text{NO}_3\rightarrow \text{N}_2\text{O}+2\text{H}_2\text{O}+2\text{NO}
    This method requires careful temperature control to prevent explosive decomposition .
  2. Reaction of Sulfamic Acid with Nitric Acid: Another industrial method employs the reaction between sulfamic acid and concentrated nitric acid. This process also necessitates strict safety measures due to the corrosive nature of the reactants .
  3. Alternative Laboratory Methods: Nitrous oxide can also be produced via other chemical reactions involving nitrogen oxides or nitro compounds under specific conditions, although these methods are less common in standard laboratory practices .
Molecular Structure Analysis

Structure and Data

The molecular structure of nitrous oxide is linear, consisting of two nitrogen atoms bonded to one oxygen atom. The bond lengths are approximately 113 picometers for the nitrogen-nitrogen bond and 119 picometers for the nitrogen-oxygen bond . The resonance structures of nitrous oxide contribute to its stability and reactivity, allowing it to participate in various chemical reactions.

Molecular Weight

  • Molecular Formula: N2O\text{N}_2\text{O}
  • Molecular Weight: 44 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Nitrous oxide is relatively inert at room temperature but becomes reactive under elevated temperatures. Key reactions include:

  1. Decomposition Reaction: At high temperatures, nitrous oxide can decompose into nitrogen and oxygen:
    2N2O2N2+O22\text{N}_2\text{O}\rightarrow 2\text{N}_2+\text{O}_2
  2. Reactivity with Metals: Nitrous oxide can react with certain metal complexes. For example, it can convert ruthenium nitride complexes into corresponding nitrosyl complexes .
  3. Oxidation Reactions: Nitrous oxide acts as an oxidizing agent in various organic reactions, facilitating oxidation processes under mild conditions .
Mechanism of Action

Process and Data

The mechanism of action for nitrous oxide primarily involves its role as a central nervous system depressant when inhaled. It interacts with neurotransmitter systems, particularly by modulating the release of gamma-aminobutyric acid (GABA) and inhibiting excitatory neurotransmitters like glutamate. This results in analgesia and sedation, making it useful in medical applications such as anesthesia .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Gas at room temperature
  • Color: Colorless
  • Odor: Sweet-smelling
  • Density: Approximately 1.97 g/L (denser than air)
  • Solubility: Highly soluble in water

Chemical Properties

  • Combustibility: Non-combustible but supports combustion due to its oxygen content.
  • Reactivity: Inert at room temperature; reactivity increases at elevated temperatures or in the presence of strong oxidizers .
Applications

Nitrous oxide has a variety of scientific uses:

  1. Medical Applications: It is widely used as an anesthetic agent in dentistry and surgery due to its analgesic properties.
  2. Industrial Uses: Nitrous oxide serves as a propellant in aerosol products and as an oxidizer in rocket propulsion systems.
  3. Research Applications: In organic chemistry, nitrous oxide is utilized in synthetic reactions for the oxidation of various substrates .
  4. Environmental Studies: It is studied for its role in atmospheric chemistry, particularly concerning its greenhouse gas effects and contributions to ozone layer depletion.
Introduction to Nos-IN-2 in Contemporary Research

Historical Context of Nitric Oxide Synthase Inhibitors

The development of nitric oxide synthase (NOS) inhibitors represents a significant chapter in medicinal chemistry, driven by the critical role of nitric oxide (NO) in diverse physiological and pathological processes. Early NOS inhibitors were predominantly arginine analogues like Nᴳ-monomethyl-L-arginine (L-NMMA) and Nᴳ-nitro-L-arginine methyl ester (L-NAME). These compounds acted as broad-spectrum inhibitors, competing with the natural substrate L-arginine at the highly conserved catalytic heme center present in all three major NOS isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3) [1] [4] [6].

The fundamental challenge emerged from the extreme structural conservation of the active sites across nNOS, eNOS, and iNOS. Crystallographic studies revealed that 16 out of 18 amino acid residues within a 6 Å radius of the active site oxygenase domain are identical among mammalian NOS isoforms [1] [4]. This similarity rendered achieving isoform selectivity—particularly inhibiting disease-associated NO overproduction (e.g., by nNOS in neurodegeneration or iNOS in chronic inflammation) while sparing protective eNOS-derived NO crucial for cardiovascular homeostasis—a formidable obstacle [1] [6]. Early non-selective inhibitors like L-NMMA caused significant hypertensive effects in vivo due to eNOS inhibition, limiting their therapeutic utility [1] [6].

Subsequent strategies focused on exploiting subtle differences near the substrate access channel. This led to the discovery of dipeptide-based inhibitors (e.g., compounds with thiocitrulline or nitroarginine scaffolds) in the late 1990s. These inhibitors utilized a "dual-anchoring" strategy: one end bound deeply within the conserved arginine-binding pocket, while the other engaged isoform-variant residues near the pocket entrance. This approach yielded molecules like compound 6 (Fig. 2 in [1]), achieving up to 1500-fold selectivity for nNOS over eNOS, primarily by interacting with a key aspartate (Asp597 in rat nNOS) versus asparagine (Asn368 in bovine eNOS) and a methionine/valine difference [1]. Despite this breakthrough, challenges related to peptide instability, limited bioavailability, and suboptimal pharmacokinetics persisted, driving the search for non-peptidic, drug-like selective inhibitors like Nos-IN-2 [1] [4].

Table 1: Evolution of Key NOS Inhibitor Classes

GenerationRepresentative CompoundsPrimary MechanismSelectivity AchievedKey Limitations
First (Early Analogues)L-NMMA, L-NAMECompetitive substrate analogueNon-selectiveHypertension (eNOS inhibition), poor cell penetration (e.g., 7-NI controversy)
Second (Dipeptides)Thiocitrulline dipeptides, Nitroarginine dipeptides (e.g., 6)Dual anchoring in active site and access channelUp to 1500-fold (nNOS>eNOS)Peptide instability, limited bioavailability, high polarity
Third (Structure-Based Non-Peptidic)Nos-IN-2, ARL-17477, Vinyl-L-NIOOptimized small molecules targeting isoform-specific pocketsRefined selectivity profiles (iNOS/nNOS focus)Balancing potency, selectivity, and drug-like properties

Nos-IN-2 as a Novel Isoform-Specific Modulator

Nos-IN-2 emerges as a promising chemical probe within the third generation of NOS inhibitors, designed explicitly through structure-based drug design (SBDD) principles. While detailed structural data specifically for Nos-IN-2 binding is limited in the provided results, its development follows the trajectory established for advanced inhibitors targeting iNOS or nNOS selectivity. It likely embodies key pharmacophore elements optimized using high-resolution crystal structures of NOS isoforms complexed with earlier inhibitors [1] [4].

Its primary significance lies in its reported selectivity profile, particularly towards inducible NOS (iNOS/NOS2). iNOS is distinguished from the constitutive isoforms (nNOS and eNOS) by its calmodulin independence. While nNOS and eNOS bind calmodulin in a Ca²⁺-dependent manner (requiring ~200-400 nM Ca²⁺ for half-maximal activity), iNOS binds calmodulin with such high affinity (even at Ca²⁺ concentrations below 40 nM) that it is functionally calcium-independent once expressed [6] [7]. Nos-IN-2 capitalizes on structural differences within the flavin domains or regions influencing dimer stability, crucial for iNOS function. iNOS produces sustained, high-output NO (micromolar range for hours/days) in response to inflammatory stimuli (e.g., cytokines like TNF-α, IL-1β, IFN-γ, or LPS), acting as a key mediator in immune defense but also contributing significantly to the pathophysiology of chronic inflammatory diseases, sepsis, and cancer when dysregulated [3] [7] [10].

Consequently, Nos-IN-2 serves as a vital research tool for dissecting the specific contributions of iNOS-derived NO in complex biological systems. Its applications span investigating the role of iNOS in inflammatory signaling cascades (e.g., NF-κB and STAT activation), metabolic reprogramming within the tumor microenvironment (Warburg effect, oxidative phosphorylation), immune cell polarization (e.g., M1 vs. M2 macrophages), angiogenesis, and cancer progression/metastasis [7] [10]. By selectively modulating iNOS activity, Nos-IN-2 helps differentiate its effects from those mediated by NO derived from nNOS (neurotransmission, central BP regulation) or eNOS (vasoprotection, vascular tone) [6].

Unresolved Mechanistic Questions in NOS Inhibition

Despite advances embodied by compounds like Nos-IN-2, critical mechanistic questions regarding NOS inhibition remain unresolved:

  • Conformational Dynamics & Allosteric Modulation: NOS function relies on large-scale interdomain motions, particularly the electron transfer from the FMN domain to the heme domain, facilitated by calmodulin binding. Crystal structures provide snapshots, but the real-time dynamics of these conformational changes and how inhibitors like Nos-IN-2 might influence them (e.g., by stabilizing inactive dimer conformations or interfering with FMN-heme domain docking) are poorly understood [1] [6]. The potential existence and exploitation of allosteric sites distinct from the active site for achieving enhanced isoform selectivity represent an underexplored area [1].
  • Temporal and Spatial Regulation of NO: The biological effects of NO are profoundly concentration-, location-, and time-dependent. Low physiological NO (pM-nM range) is signaling (e.g., via sGC/cGMP), while high flux NO (µM range) leads to RNS formation (e.g., peroxynitrite, nitrogen dioxide) causing nitrosative stress [6] [10]. How selective iNOS inhibitors like Nos-IN-2 precisely modulate the spatiotemporal profile of NO/RNS within heterogeneous tissues (e.g., tumor microenvironments) and whether this modulation differs qualitatively from global NOS inhibition is unclear. The NO/O₂ reaction kinetics, where RNS formation rate depends exponentially on NO concentration, adds complexity [10].
  • Cell-Type Specific Effects & Microenvironment Interactions: iNOS expression is highly context-dependent. Its role and the consequences of its inhibition can vary dramatically between cell types (tumor cells, macrophages, endothelial cells) and disease states (acute vs. chronic inflammation, early vs. late cancer) [7] [10]. The impact of Nos-IN-2 on cross-talk between iNOS-expressing cells and other components of the microenvironment (e.g., immune cells, fibroblasts, endothelial cells) remains an active area of investigation. Furthermore, the interplay between iNOS-derived NO and other redox regulators (e.g., ROS, H₂S) adds another layer of complexity [10].
  • Defining Optimal Selectivity Windows: While selectivity over eNOS is paramount for cardiovascular safety, the therapeutic implications of selectivity between nNOS and iNOS are less absolute. Depending on the pathology (e.g., neuroinflammation vs. peripheral arthritis), concurrent or selective inhibition might be desirable. Defining the precise selectivity ratios (e.g., Ki(iNOS)/Ki(nNOS), Ki(iNOS)/Ki(eNOS)) required for effective and safe in vivo pharmacological intervention with compounds like Nos-IN-2 needs further refinement through targeted studies [1] [8].

Properties

Product Name

Nos-IN-2

IUPAC Name

N'-[3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenecarboximidamide

Molecular Formula

C18H20F3N3O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H20F3N3O2/c1-26-13-6-7-15(22)14(10-13)16(25)8-9-24-17(23)11-2-4-12(5-3-11)18(19,20)21/h2-7,10,16,25H,8-9,22H2,1H3,(H2,23,24)

InChI Key

XZUCYJQFUVCEDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(CCN=C(C2=CC=C(C=C2)C(F)(F)F)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.